Unii-6xbm1lqy7H

説明

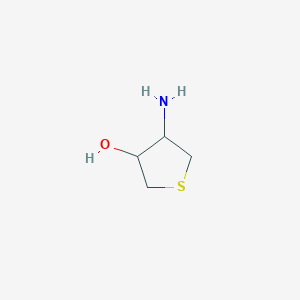

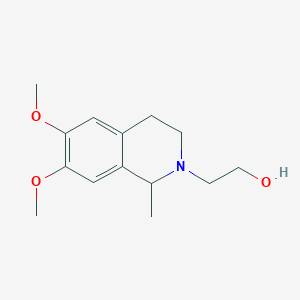

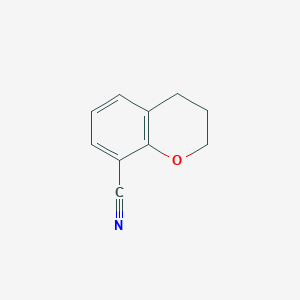

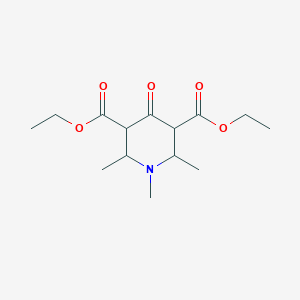

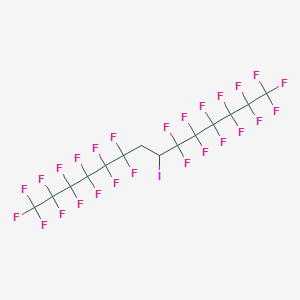

“Unii-6xbm1lqy7H” is a chemical compound with the formula C16H15F3N2O2 . It is also known as Flunixin Ethyl Ester . This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of “Unii-6xbm1lqy7H” is C16H15F3N2O2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学的研究の応用

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Flunixin Ethyl Ester is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase inhibitor . It has potent antipyretic and analgesic activity, which makes it useful in clinical and veterinary applications .

Analgesic Activity

The analgesic activity of N-methyl-D-glucamine salt of flunixin (flunixin meglumine) is comparable to that observed by powerful narcotic analgesics such as morphine, meperidine hydrochloride, and pentazocine . However, the undesirable side effects are less compared to the above mentioned narcotics analgesics and drug dependence liability does not occur .

Anti-Inflammatory Attributes

Apart from its parenteral analgesic activities, flunixin meglumine also possesses anti-inflammatory attributes . This makes it a valuable tool in the treatment of conditions that require both pain management and inflammation reduction.

Veterinary Applications

Flunixin is widely used in the veterinary clinic . It offers the advantages of low dose, rapid absorption, long duration, remarkable curative effect, and low toxicity . However, the application of flunixin in animals can lead to the residue in livestock products and thus potentially harm consumers’ health .

Residue Detection in Animal-Origin Food

A high-affinity monoclonal antibody (mAb) has been prepared and a near-infrared (NIR) fluorescence-based lateral flow immunoassay (LFA) developed for determination of 5-hydroxyflunixin residue in raw milk . This method provides a way to ensure the safety of animal-origin food.

Solvent-Free Synthesis

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst has been reported . This sustainable method is then extended for the synthesis of a series of 2-(arylamino) nicotinic acid derivatives .

作用機序

Flunixin ethyl ester, also known as UNII-6XBM1LQY7H or Flunixin ethyl ester [USP], is a potent non-narcotic, non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . This article will delve into the various aspects of its mechanism of action.

Target of Action

Flunixin’s primary target is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Flunixin acts via analgesic and anti-inflammatory mechanisms . It inhibits the COX enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in decreased formation of these substances, which sensitize pain receptors to mechanical or chemical stimulation .

Biochemical Pathways

The inhibition of COX enzymes by flunixin affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting their synthesis, flunixin can effectively reduce these responses .

Pharmacokinetics

The pharmacokinetics of flunixin have been studied in various species. For instance, in dairy goats, flunixin administered intramuscularly (IM) at a dose of 2.2 mg/kg body weight reached a mean maximum concentration (Cmax) of 4826.7 ng/mL at 0.5 h, with a terminal half-life (T1/2) of 7.34 h . The bioavailability was found to be 79% for IM administration . These properties impact the drug’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of flunixin’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, flunixin can decrease the sensitization of pain receptors, thereby exerting its analgesic effects . Its anti-inflammatory effects are due to the reduced production of these pro-inflammatory substances .

Action Environment

The action of flunixin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Furthermore, the pH of the environment can impact the ionization state of flunixin, potentially affecting its absorption and distribution . The specific animal species and individual physiological conditions can also influence the drug’s action, efficacy, and stability .

特性

IUPAC Name |

ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICOBQMQNHKGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54396-42-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)

![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)